molecular formula C9H9NS B1400278 3-Methyl-4-methylsulfanylbenzonitrile CAS No. 918967-41-6

3-Methyl-4-methylsulfanylbenzonitrile

Cat. No. B1400278
M. Wt: 163.24 g/mol
InChI Key: BGEOBICMHWOYBC-UHFFFAOYSA-N
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Description

3-Methyl-4-methylsulfanylbenzonitrile is a chemical compound with the molecular formula C9H9NS . It is used in various chemical reactions and has specific physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-methylsulfanylbenzonitrile include its molecular weight, density, melting point, boiling point, and other related properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Methyl-4-methylsulfanylbenzonitrile has been utilized in the synthesis of various chemical compounds. For instance, it plays a role in the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, which are derivatives of 2-formylbenzonitrile (Kobayashi et al., 2010). These compounds have potential applications in pharmaceuticals and materials science.

Electropolymerization Studies

  • In the field of electropolymerization, 3-Methyl-4-methylsulfanylbenzonitrile has been investigated for its effects on the electropreparation and properties of polyaniline (PANI), a conducting polymer. This research is significant for the development of electronic materials and devices (Şahin et al., 2002).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of 3-Methyl-4-methylsulfanylbenzonitrile have been explored for the synthesis of 2-acyl-3-aminoindoles. This process is significant for the development of novel therapeutic agents (Geng et al., 2018).

Thermochemical Analysis

  • The thermochemical properties of methylbenzonitriles, including 3-Methyl-4-methylsulfanylbenzonitrile, have been studied to understand their stability and reactivity. This research is crucial for the safe handling and application of these chemicals in various industrial processes (Zaitseva et al., 2015).

Solar Cell Research

  • In the development of solar cells, specific derivatives of 3-Methyl-4-methylsulfanylbenzonitrile have been investigated for their role in improving the efficiency of polymer solar cells. This is an essential area of research in renewable energy technologies (Jeong et al., 2011).

Molecular Structure Studies

  • Studies have been conducted on the molecular structure of compounds related to 3-Methyl-4-methylsulfanylbenzonitrile, which is significant for understanding their chemical behavior and potential applications in various fields (Exner & Böhm, 2004).

Corrosion Inhibition

  • 3-Methyl-4-methylsulfanylbenzonitrile derivatives have been studied as potential corrosion inhibitors, which is crucial for protecting metals in industrial applications (Verma et al., 2015).

properties

IUPAC Name

3-methyl-4-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEOBICMHWOYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728140
Record name 3-Methyl-4-(methylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-methylsulfanylbenzonitrile

CAS RN

918967-41-6
Record name 3-Methyl-4-(methylthio)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918967-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-(methylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-(methylsulfanyl)benzonitrile
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Synthesis routes and methods

Procedure details

Sodium methanethiolate (1.60 g, 22.8 mmol) is added to a solution of 4-fluoro-3-methyl-benzonitrile (2.50 g, 18.5 mmol) in DMF, and the mixture is heated at 80° C. for 15 min. All volatiles are evaporated, and the residue is treated with water. The mixture is extracted with ethyl acetate twice, and the organic layer is dried over Na2SO4 and concentrated. Yield: 3.0 g (99% of theory); ESI mass spectrum: [M+H]+=164; r.t. HPLC: 0.61 min (X011_S03).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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